Cyclobenzaprine-d6 (hydrochloride)

Catalog No.
S12880200
CAS No.
M.F
C20H22ClN
M. Wt
317.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine-d6 (hydrochloride)

Product Name

Cyclobenzaprine-d6 (hydrochloride)

IUPAC Name

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3,2D3;

InChI Key

VXEAYBOGHINOKW-TXHXQZCNSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H].Cl

Cyclobenzaprine-d6 (hydrochloride) is a deuterated form of cyclobenzaprine, a tricyclic amine used primarily as a muscle relaxant. Its chemical formula is C20H15D6N·HCl, and it is characterized by the incorporation of deuterium atoms, which serve to label the compound for research purposes. Cyclobenzaprine itself is utilized in the treatment of muscle spasms associated with acute painful musculoskeletal conditions and acts primarily within the central nervous system to alleviate muscle hyperactivity without affecting muscle function directly .

As its non-deuterated counterpart. The presence of deuterium modifies its isotopic properties, which can influence reaction kinetics and mechanisms in studies. The compound can participate in various reactions typical of tricyclic amines, including N-demethylation and conjugation via cytochrome P450 enzymes (CYP3A4, CYP1A2, and CYP2D6). These metabolic pathways are crucial for understanding its pharmacokinetics and interactions within biological systems .

Cyclobenzaprine-d6 retains the biological activity of cyclobenzaprine, acting as a centrally acting skeletal muscle relaxant. It primarily reduces tonic somatic motor activity by influencing gamma (γ) and alpha (α) motor systems in the brain stem. Its mechanism involves antagonism at serotonin receptors (specifically 5-HT2), contributing to its antispasmodic effects. While effective in treating muscle spasms, it does not address spasticity associated with central nervous system disorders .

The synthesis of cyclobenzaprine-d6 typically involves the introduction of deuterium into the cyclobenzaprine structure through methods such as:

  • Deuteration: This can be achieved using deuterated reagents or solvents during the synthesis process.
  • Chemical Modification: Starting from non-deuterated cyclobenzaprine, specific reactions can be performed to replace hydrogen atoms with deuterium.

These methods are essential for producing cyclobenzaprine-d6 for research applications, particularly in pharmacokinetic studies where tracking the compound's behavior in biological systems is necessary .

Cyclobenzaprine-d6 is primarily used in research settings to study the pharmacokinetics and metabolism of cyclobenzaprine. Its deuterated form allows for precise tracking in mass spectrometry and other analytical techniques, helping researchers understand drug interactions, efficacy, and safety profiles without interference from non-deuterated compounds.

Research indicates that cyclobenzaprine-d6 interacts with various drugs metabolized by similar pathways. Given that it is metabolized by cytochrome P450 enzymes, potential interactions may arise when co-administered with other medications that inhibit or induce these enzymes. Specific areas of interest include:

  • Antidepressants: Due to structural similarities with tricyclic antidepressants.
  • CNS Depressants: Potential additive effects when combined with other central nervous system depressants.
  • Cardiac Medications: Monitoring for any cardiovascular effects due to shared metabolic pathways .

Cyclobenzaprine-d6 shares structural similarities with several other compounds, particularly tricyclic antidepressants and muscle relaxants. Below is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
CyclobenzaprineTricyclic AmineMuscle RelaxantActs centrally without affecting muscle directly
AmitriptylineTricyclic AntidepressantDepressionPrimarily acts on mood regulation
NortriptylineTricyclic AntidepressantDepressionLess sedating than amitriptyline
CarisoprodolMuscle RelaxantMuscle SpasmsWorks differently; acts directly on skeletal muscle
MetaxaloneMuscle RelaxantMuscle SpasmsHas a different mechanism of action

Cyclobenzaprine-d6's unique feature lies in its deuterated form, which allows for enhanced tracking in pharmacological studies while maintaining its core therapeutic properties as a muscle relaxant .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

317.1817379 g/mol

Monoisotopic Mass

317.1817379 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types